molecular formula C21H22N4O B12145738 1-phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol

1-phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol

Cat. No.: B12145738
M. Wt: 346.4 g/mol
InChI Key: ZPQOQKRQJHQGBY-UHFFFAOYSA-N
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Description

1-phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity

1-Phenyl-3-(phenylamino)-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol is a complex organic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, which have been the subject of research in medicinal chemistry. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H15N3OC_{15}H_{15}N_{3}O with a molecular weight of approximately 225.286 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC15H15N3O
Molecular Weight225.286 g/mol
Density1.119 g/cm³
Boiling Point408.7 °C
Flash Point162.3 °C

Research indicates that compounds containing pyrazole and phenylamino groups exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : The structure suggests potential interactions with various receptors in the central nervous system.
  • Antioxidant Properties : Pyrazole derivatives often display antioxidant activity, which could contribute to their therapeutic effects.

Pharmacological Studies

Several studies have explored the pharmacological potential of pyrazole derivatives:

  • Anti-Cancer Activity : A study demonstrated that pyrazole compounds can inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research has shown that certain pyrazole derivatives can reduce inflammation markers in animal models.
  • Neuroprotective Effects : Some derivatives have exhibited protective effects against neurodegeneration in preclinical studies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, researchers found that a related pyrazole compound effectively reduced edema and pain in rodent models induced by formalin injection.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

5-anilino-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H22N4O/c26-21-19(18-14-8-3-9-15-22-18)20(23-16-10-4-1-5-11-16)24-25(21)17-12-6-2-7-13-17/h1-2,4-7,10-13,23-24H,3,8-9,14-15H2

InChI Key

ZPQOQKRQJHQGBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)C2=C(NN(C2=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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